molecular formula C14H19BrO B13702586 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol

7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol

Cat. No.: B13702586
M. Wt: 283.20 g/mol
InChI Key: MBCGZRBHMSOMCM-UHFFFAOYSA-N
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Description

7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol is a structurally complex alkenol derivative featuring a seven-carbon chain with a terminal hydroxyl group, an internal double bond at the 6-position, and a substituted phenyl ring at the 7-position. The phenyl group is modified with a bromine atom at the meta position and a methyl group at the ortho position (3-bromo-2-methylphenyl). This combination of functional groups confers unique physicochemical and biological properties, making it relevant in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

7-(3-bromo-2-methylphenyl)hept-6-en-1-ol

InChI

InChI=1S/C14H19BrO/c1-12-13(9-7-10-14(12)15)8-5-3-2-4-6-11-16/h5,7-10,16H,2-4,6,11H2,1H3

InChI Key

MBCGZRBHMSOMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C=CCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methylphenyl compounds, followed by the formation of the hepten-1-ol chain through a series of reactions including Grignard reactions and reductions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol involves its interaction with various molecular targets. The brominated aromatic ring can participate in electrophilic aromatic substitution reactions, while the hepten-1-ol chain can undergo oxidation and reduction processes. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Alkenol backbone: A seven-carbon chain with a hydroxyl group at C1 and a double bond between C6 and C5.
  • Aromatic substituent : A 3-bromo-2-methylphenyl group at C7, which introduces steric bulk and electronic effects.
  • Suzuki-Miyaura coupling (as seen in ) could link a boronic acid to a brominated phenyl intermediate.
  • Olefin metathesis () might be employed to install the double bond in the alkenol chain.

Structural Analogues and Their Properties

The following table highlights key structural and functional differences between 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol and related compounds:

Compound Name Structure Features Key Properties/Applications References
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol C7: 3-bromo-2-methylphenyl; C6-C5 double bond; C1 hydroxyl Potential use in drug discovery (e.g., PD-L1 inhibitors); steric effects from phenyl group
6-Hepten-1-ol Simple alkenol with C6-C5 double bond and C1 hydroxyl Used in glycoside synthesis (e.g., rhamnopyranosides) and Z-selective metathesis reactions
3-Octen-1-ol Eight-carbon chain with C3-C4 double bond and C1 hydroxyl Detected via GC-MS in natural product analysis; longer chain affects volatility
(3-Bromo-2-methylphenyl)-methanol Phenyl group with bromo and methyl substituents; C1 hydroxyl (no alkenol chain) Intermediate in PD-L1 inhibitor synthesis; lacks alkenol backbone
3-Methyl-6-hepten-1-ol Methyl group at C3 of heptenol chain; C6-C5 double bond Detected in GC-MS studies; methyl substitution alters hydrophobicity

Functional and Reactivity Differences

Aromatic Substitution Effects
  • The 3-bromo-2-methylphenyl group in the target compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs (e.g., 6-hepten-1-ol).
  • Methyl groups on the phenyl ring (as in and ) introduce steric hindrance, which can modulate selectivity in catalytic reactions or biological targeting.
Alkenol Chain Modifications
  • The C6-C5 double bond in 6-hepten-1-ol derivatives () enables Z-selective olefin metathesis, a reaction critical in synthesizing stereodefined molecules.
  • Chain length variations (e.g., 3-octen-1-ol in ) influence physical properties such as boiling point and solubility. For instance, longer chains (octenol vs. heptenol) increase hydrophobicity.

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